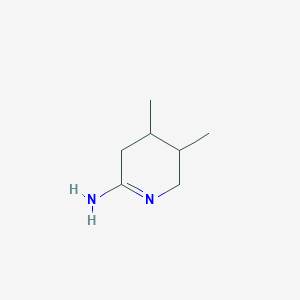
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. DMTP is a derivative of pyridine and has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is thought to act as a modulator of neurotransmitter release. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
生化和生理效应
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to modulate the activity of ion channels, which may have implications for the regulation of neuronal activity.
实验室实验的优点和局限性
One advantage of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its potential use as a tool in the study of Parkinson's disease and other neurological disorders. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to have a relatively low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. One limitation of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its relatively short half-life, which may make it difficult to use in certain experimental settings.
未来方向
There are several future directions for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine research. One area of research is the further study of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine's potential use as a tool in the study of Parkinson's disease and other neurological disorders. Another area of research is the development of new synthetic methods for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine that may be more efficient or cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine and its potential applications in other areas of scientific research.
合成方法
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3,4,5-tetrahydropyridine with methyl iodide and sodium hydride to form 3,4-dimethyl-2-iodo-3,4,5,6-tetrahydropyridine. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine.
科学研究应用
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential applications in scientific research. Some of the areas of research include the study of neurotransmitter release, the regulation of ion channels, and the modulation of neuronal activity. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been studied for its potential use as a tool in the study of Parkinson's disease and other neurological disorders.
属性
CAS 编号 |
190909-79-6 |
|---|---|
产品名称 |
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
分子式 |
C7H14N2 |
分子量 |
126.2 g/mol |
IUPAC 名称 |
3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |
InChI 键 |
WBHSLGKHICTFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(=NCC1C)N |
规范 SMILES |
CC1CC(=NCC1C)N |
同义词 |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
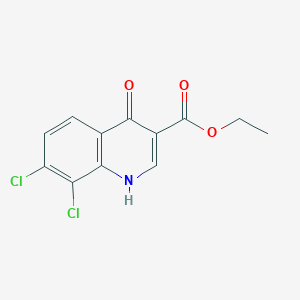
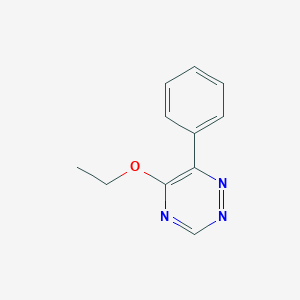





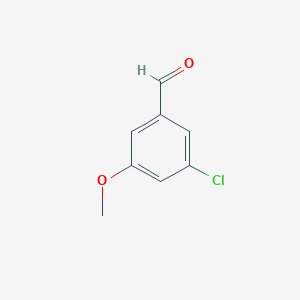


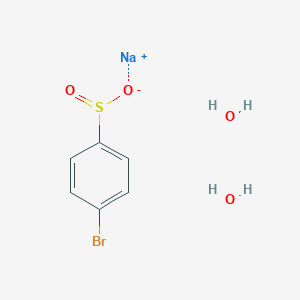

![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)